

Application Notes & Protocols: Titration

Methods for Determining the Concentration of Hydrobromic Acid

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Compound of Interest

Compound Name: Hydrogen bromide

Cat. No.: B145481

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Introduction

Hydrobromic acid (HBr) is a strong acid widely utilized in chemical synthesis, particularly in the production of inorganic bromides and as a reagent in organic chemistry. Accurate determination of its concentration is critical for process control, quality assurance, and stoichiometric calculations in research and drug development. This document provides detailed protocols for two robust and widely accepted titration methods for assaying hydrobromic acid: Acid-Base Titration and Precipitation Titration.

Method 1: Acid-Base (Neutralization) Titration

Principle

This method is based on the classic neutralization reaction between a strong acid (HBr) and a strong base, typically sodium hydroxide (NaOH).^{[1][2]} The reaction proceeds to completion, forming a salt (sodium bromide) and water.^[2] The equivalence point, where the moles of acid equal the moles of base, occurs at a neutral pH of 7.0.^{[2][3]} The concentration of the HBr solution is determined by titrating it with a standardized NaOH solution of known concentration.

Application Note

Acid-base titration is a rapid, straightforward, and cost-effective method for determining the total acidity of a pure HBr sample. It is the preferred method when the sample is known to be

free of other acidic or basic impurities that could interfere with the neutralization reaction.

Experimental Protocol

Part A: Standardization of ~0.1 M Sodium Hydroxide (NaOH) Titrant

Since solid NaOH is hygroscopic and absorbs atmospheric CO₂, it is not a primary standard.^[4]^[5] Therefore, the NaOH solution must first be standardized against a primary standard, such as potassium hydrogen phthalate (KHP).^[6]^[7]^[8]

Materials:

- Sodium hydroxide (NaOH) pellets
- Potassium hydrogen phthalate (KHP), primary standard grade, dried at 110°C
- Phenolphthalein indicator solution
- Deionized (DI) water
- 50 mL burette, 250 mL Erlenmeyer flasks, analytical balance

Procedure:

- Prepare ~0.1 M NaOH Solution: Dissolve approximately 4.0 g of NaOH pellets in 1 L of DI water. Mix thoroughly and allow to cool.
- Prepare KHP Samples: Accurately weigh, to four decimal places, approximately 0.4 to 0.6 g of dried KHP into three separate 250 mL Erlenmeyer flasks.^[4] Record the exact mass for each.
- Dissolve KHP: To each flask, add approximately 75 mL of DI water and swirl to dissolve the KHP.^[7]
- Add Indicator: Add 2-3 drops of phenolphthalein indicator to each KHP solution. The solution will be colorless.^[6]

- Prepare Burette: Rinse the 50 mL burette with small portions of the prepared NaOH solution, then fill the burette and remove any air bubbles from the tip.^[4] Record the initial volume to two decimal places.
- Titrate: Titrate the first KHP sample with the NaOH solution while continuously swirling the flask.^[6] The endpoint is reached when the solution turns a faint pink color that persists for at least 30 seconds.^{[6][7]}
- Record Volume: Record the final burette volume to two decimal places.
- Repeat: Repeat the titration for the other two KHP samples. The volumes of NaOH used should agree within ± 0.1 mL.

Part B: Titration of Hydrobromic Acid (HBr) with Standardized NaOH

Materials:

- Hydrobromic acid (HBr) solution of unknown concentration
- Standardized ~ 0.1 M NaOH solution (from Part A)
- Phenolphthalein indicator solution
- DI water
- 50 mL burette, 250 mL Erlenmeyer flasks, volumetric pipette

Procedure:

- Prepare HBr Sample: Using a volumetric pipette, transfer a precise volume (e.g., 25.00 mL) of the HBr solution into a 250 mL Erlenmeyer flask.
- Dilute and Add Indicator: Add approximately 50 mL of DI water to the flask to ensure sufficient volume for mixing.^[9] Add 2-3 drops of phenolphthalein indicator.
- Titrate: Titrate the HBr sample with the standardized NaOH solution until the faint pink endpoint is reached, as described in Part A.^[10]

- Record and Repeat: Record the volume of NaOH used. Repeat the titration at least two more times for precision.

Calculations

- Molarity of NaOH (Standardization):
 - Moles of KHP = Mass of KHP (g) / 204.22 (g/mol)
 - At the equivalence point, Moles of NaOH = Moles of KHP.[8]
 - Molarity of NaOH (M) = Moles of NaOH / Volume of NaOH (L)
- Molarity of HBr:
 - The reaction is $\text{HBr} + \text{NaOH} \rightarrow \text{NaBr} + \text{H}_2\text{O}$ (1:1 molar ratio).
 - At the equivalence point, Moles of HBr = Moles of NaOH.
 - Moles of NaOH = Molarity of NaOH (M) \times Volume of NaOH (L)
 - Molarity of HBr (M) = Moles of HBr / Volume of HBr (L)
 - Alternatively, the formula $M_1V_1 = M_2V_2$ can be used, where 1 represents HBr and 2 represents NaOH.[2][11]

Data Presentation

Table 1: Standardization of Sodium Hydroxide Solution

Trial	Mass of KHP (g)	Final Burette Reading (mL)	Initial Burette Reading (mL)	Volume of NaOH (mL)	Calculated Molarity of NaOH (M)
1	0.5110	24.95	0.10	24.85	0.1008
2	0.5125	49.95	25.05	24.90	0.1009
3	0.5095	24.80	0.05	24.75	0.1007

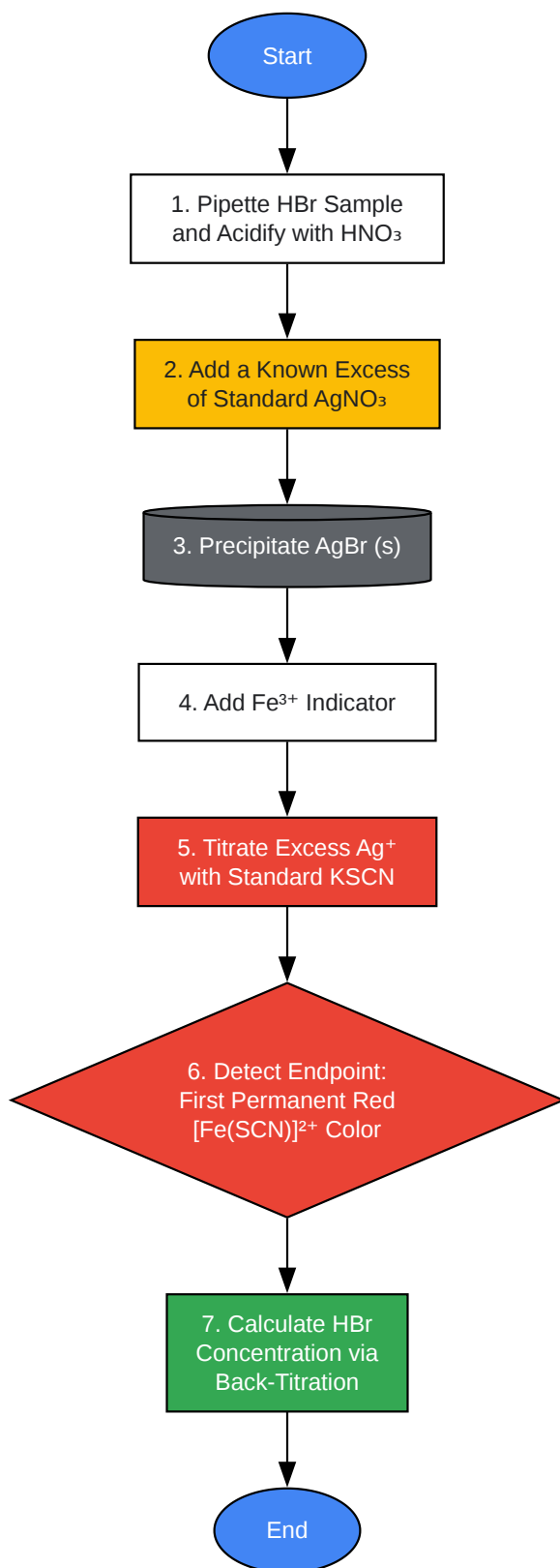
| Average ||||| 0.1008 |

Table 2: Titration of Hydrobromic Acid

Trial	Volume of HBr (mL)	Final Burette Reading (mL)	Initial Burette Reading (mL)	Volume of NaOH (mL)	Calculated Molarity of HBr (M)
1	25.00	27.60	0.20	27.40	0.1105
2	25.00	27.55	0.10	27.45	0.1107
3	25.00	27.65	0.25	27.40	0.1105

| Average ||||| 0.1106 |

Workflow Diagram



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